molecular formula C28H27FN2O4 B15098302 5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15098302
M. Wt: 474.5 g/mol
InChI Key: VJRDYISAARVPNH-SHHOIMCASA-N
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Description

5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method starts with the protection of 1H-pyrrole using triisopropylsilyl chloride, followed by reaction with Vilsmeier reagent to obtain 3-formyl-1H-pyrrole. This intermediate is then brominated using N-bromosuccinimide (NBS) and coupled with 2-fluorophenylboronic acid via Suzuki coupling to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C28H27FN2O4

Molecular Weight

474.5 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H27FN2O4/c1-17(2)16-35-20-10-11-21(18(3)13-20)26(32)24-25(22-8-4-5-9-23(22)29)31(28(34)27(24)33)15-19-7-6-12-30-14-19/h4-14,17,25,32H,15-16H2,1-3H3/b26-24+

InChI Key

VJRDYISAARVPNH-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O

Origin of Product

United States

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